molecular formula C20H19N7O B2749610 4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide CAS No. 2097899-74-4

4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

Cat. No.: B2749610
CAS No.: 2097899-74-4
M. Wt: 373.42
InChI Key: NRONEQYJSCTFSY-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a novel chemical entity designed for research purposes, featuring a complex molecular architecture that integrates pyrrole, benzamide, and [1,2,4]triazolo[4,3-b]pyridazine motifs. This specific structural combination is of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting agents. Compounds within this class have demonstrated potent pharmacological activities in pre-clinical models. Primary Research Applications and Value: - Anticonvulsant Research: Structurally related triazole-pyridazine compounds have shown high efficacy as anticonvulsant agents in established animal models such as Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The design of this compound suggests potential for similar applications in researching therapies for epilepsy and seizure disorders. - GABAergic System Modulation: The mechanism of action for potent analogs is associated with binding to the benzodiazepine site on the GABA A receptor . This interaction can increase the content of the inhibitory neurotransmitter GABA in the brain, leading to anticonvulsant and anxiolytic effects, making it a valuable tool for neuropharmacological studies. - Kinase Inhibition Exploration: Given that similar [1,2,4]triazolo heterocyclic structures are known to function as potent and selective kinase inhibitors (e.g., TGF-β type I receptor kinase/ALK5) , this compound may also serve as a starting point for research in oncology, immunology, and fibrotic diseases. Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-pyrrol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c28-20(15-3-5-17(6-4-15)25-10-1-2-11-25)22-16-9-12-26(13-16)19-8-7-18-23-21-14-27(18)24-19/h1-8,10-11,14,16H,9,12-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRONEQYJSCTFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes multiple heterocyclic rings. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and inflammation.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular Formula C20_{20}H19_{19}N7_{7}O
Molecular Weight 373.42 g/mol
CAS Number 2097899-74-4

Anticancer Properties

Studies have indicated that compounds containing the triazole and pyridazine moieties exhibit significant anticancer activity. For instance, derivatives of pyridazines have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to this compound have demonstrated potent inhibitory effects on tumor growth in vitro and in vivo models.

In a notable study, a related compound was shown to inhibit TGF-β type I receptor kinase with an IC50_{50} value of 0.013 μM, highlighting its potential as a cancer immunotherapeutic agent .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Pyridazine derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, some studies have reported that related compounds can effectively reduce inflammation markers in animal models .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells.
  • Inflammatory Pathway Modulation : By inhibiting COX enzymes, it may reduce the production of pro-inflammatory mediators.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

  • Study on Anticancer Efficacy : A study reported that a pyridazine derivative showed significant tumor reduction in xenograft models when administered at varying doses .
  • Investigating Anti-inflammatory Effects : Another research article demonstrated that a related compound exhibited a dose-dependent reduction in edema in animal models of inflammation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the triazole and pyrrole rings has been linked to the inhibition of cancer cell proliferation. For example, derivatives of pyrrolidine and triazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory Effects

Research has demonstrated that related compounds can act as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In particular, studies on pyrazolo[3,4-b]pyridines have highlighted their potential in reducing inflammation through similar pathways .

Antimicrobial Properties

Compounds featuring the triazole ring are known for their antimicrobial activities. Preliminary assessments suggest that 4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide may exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria . This makes it a candidate for further development as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Case Study 1 : A series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for anti-inflammatory activity. The results indicated lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable therapeutic index .
  • Case Study 2 : Investigations into triazole derivatives showed promising results in inhibiting specific cancer cell lines. These findings support the hypothesis that modifications to the core structure can enhance biological activity .

Chemical Reactions Analysis

General Principles of Chemical Reactions for Heterocyclic Compounds

Heterocyclic compounds like 4-(1H-pyrrol-1-yl)-N-(1-{ triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions typical for their functional groups. These include:

  • Substitution Reactions : Involving the replacement of functional groups with others, often facilitated by catalysts.

  • Oxidation and Reduction : Involving the gain or loss of electrons, typically using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

  • Cyclization and Ring-Opening Reactions : These are crucial for forming or modifying heterocyclic structures.

Potential Chemical Reactions

Given the structural features of 4-(1H-pyrrol-1-yl)-N-(1-{ triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide , potential chemical reactions could include:

  • N-Alkylation : The pyrrolidine ring could undergo N-alkylation reactions to introduce new alkyl groups.

  • Acylation : The benzamide group might participate in acylation reactions, modifying the amide functionality.

  • Ring Modification : The triazolo-pyridazine ring could be modified through substitution or cyclization reactions.

Reaction Conditions and Reagents

Reaction conditions for these compounds typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts or reagents. For example:

Reaction TypeReagentsConditions
SubstitutionHalogens, nucleophilesControlled temperature, solvent choice
OxidationPotassium permanganateAcidic conditions, controlled temperature
ReductionSodium borohydrideBasic conditions, controlled temperature

Analytical Techniques for Reaction Monitoring

To monitor the progress and confirm the structure of synthesized compounds, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information.

  • Mass Spectrometry (MS) : Useful for determining molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy : Helps identify functional groups.

Comparison with Similar Compounds

3-(1H-Pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

  • Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine and pyrrolidine moieties with the target compound.
  • Key Differences : Replaces the 1H-pyrrol-1-yl group with a pyrazol-1-yl substituent on the benzamide.
  • Implications : Pyrazole’s lower lipophilicity (compared to pyrrole) may reduce membrane permeability but improve aqueous solubility. This substitution highlights the role of aromatic heterocycles in modulating pharmacokinetics .

Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Compound 3 in )

  • Core Structure : Pyrazolo[3,4-d]pyrimidine instead of triazolo-pyridazine.
  • Implications : Pyrazolopyrimidines are often associated with kinase inhibition (e.g., JAK/STAT pathways), but triazolo-pyridazines may offer superior metabolic stability due to fewer labile N-H bonds .

Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives ()

  • Core Structure : Fused pyrrolo-triazolo-pyrazine system.
  • Key Differences : Increased ring fusion complexity compared to the target compound’s triazolo-pyridazine.
  • Implications : Fused systems often exhibit rigid conformations, which can enhance target selectivity but complicate synthesis .

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

  • Core Structure : Pyrazolo[3,4-b]pyridine with carboxamide linkage.
  • Key Differences : Lacks the triazolo-pyridazine scaffold but retains the amide functionality.
  • Implications : Pyrazolo-pyridine cores are explored in anticancer research; however, the absence of a triazole ring may reduce hydrogen-bonding interactions with biological targets .

Molecular Properties and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
4-(1H-Pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine 1H-Pyrrol-1-yl, pyrrolidin-3-yl, benzamide ~450 (estimated) High polarity, potential CNS activity
3-(1H-Pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine Pyrazol-1-yl, pyrrolidin-1-yl, benzamide ~460 (estimated) Improved solubility, pyrazole bioisostere
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine (Compound 3, ) Pyrazolo[3,4-d]pyrimidine Hydrazine, p-tolyl 243.28 Kinase inhibition, isomerization-prone
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide Pyrrolo-triazolo-pyrazine Cyanoacetamide, cyclobutyl ~390 (estimated) Rigid fused core, synthetic complexity
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl-methyl-pyrazole, phenyl 374.4 Anticandidate, lower metabolic stability

Key Research Findings and Trends

Triazolo-Pyridazine vs. Pyrazolo-Pyrimidine : Triazolo-pyridazine derivatives generally exhibit higher metabolic stability due to reduced oxidative metabolism at the triazole ring compared to pyrazolo-pyrimidines .

Substituent Effects : Pyrrolidine and benzamide groups enhance solubility, while pyrazole/pyrrole substitutions fine-tune lipophilicity and target engagement .

Synthetic Challenges : Fused systems (e.g., pyrrolo-triazolo-pyrazines) require multi-step syntheses and isomerization control, limiting scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including Mannich reactions for introducing pyrrolidine and triazolopyridazine moieties . Flow chemistry approaches, such as continuous-flow processes, may enhance yield and reproducibility by optimizing parameters like temperature, residence time, and stoichiometry . Key steps include coupling benzamide derivatives with heterocyclic intermediates under inert conditions (e.g., N₂ atmosphere) and using catalysts like potassium hydride for amidation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and connectivity, particularly for the triazolopyridazine and pyrrolidine groups . X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated for structurally analogous N-phenylpyridazin-3-amine derivatives . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formula accuracy .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) and assess their impact on yield . Statistical modeling (e.g., response surface methodology) identifies optimal conditions. For example, refluxing in dimethylformamide (DMF) with excess amine intermediates improves coupling efficiency, as shown in pyrrolidinyl benzamide syntheses .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer : Synthesize analogs with modifications to the triazolopyridazine, pyrrolidine, or benzamide moieties. For example, substituting the pyrrolidine group with piperazine or altering the benzamide's substituents can elucidate pharmacophore requirements . In vitro assays (e.g., enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) reveal critical binding interactions, as seen in triazolopyridazine-based CRF-1 receptor antagonists .

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Use orthogonal assays:

  • In vitro : Measure plasma protein binding and metabolic stability using liver microsomes .
  • In vivo : Conduct pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models. For instance, trifluoromethyl groups enhance metabolic stability in analogous benzamide derivatives .

Q. What computational methods are recommended for target identification and binding mode analysis?

  • Methodological Answer : Molecular docking (e.g., Glide, Schrödinger Suite) using X-ray or homology-modeled protein structures predicts binding poses. Molecular dynamics simulations (e.g., AMBER) assess stability of ligand-receptor complexes over time . For example, pyrrolo[2,3-b]pyridine moieties in similar compounds show π-π stacking with kinase active sites .

Q. Which analytical techniques are most reliable for assessing purity and detecting impurities?

  • Methodological Answer : Reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) resolves closely related impurities . LC-MS identifies byproducts via molecular ion peaks. For example, residual starting materials in triazolopyridazine syntheses are detectable at <0.1% levels using these methods .

Q. How can instability issues during synthesis (e.g., degradation of intermediates) be mitigated?

  • Methodological Answer : Stabilize sensitive intermediates via:

  • Low-temperature storage : –20°C for azide-containing precursors.
  • Inert atmospheres : Use Schlenk lines for oxygen/moisture-sensitive steps .
  • Protecting groups : Boc-protection of amines prevents undesired side reactions during coupling .

Notes

  • Structural analogs (e.g., triazolopyridines, pyrrolidinyl benzamides) provide methodological precedents .
  • Advanced topics emphasize hypothesis-driven experimentation and interdisciplinary approaches (e.g., integrating flow chemistry with DoE) .

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